molecular formula C21H23N3O5 B4766705 N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide

Cat. No. B4766705
M. Wt: 397.4 g/mol
InChI Key: POPQISHLFSOOIX-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide, also known as BMVC, is a synthetic compound that belongs to the class of vinylbenzamide derivatives. BMVC has been synthesized for its potential use as a biological probe to study the interaction between proteins and small molecules.

Mechanism of Action

The mechanism of action of N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide is not fully understood. It is believed to bind to the protein tubulin and disrupt its function, leading to the inhibition of microtubule formation. This disruption can lead to the inhibition of cell division and growth.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cells. It has been shown to inhibit cell division and growth in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide in lab experiments is its ability to selectively bind to proteins of interest. This allows researchers to study the interaction between specific proteins and small molecules. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide in scientific research. One direction is the development of this compound analogs with improved selectivity and reduced toxicity. Another direction is the use of this compound in the study of other proteins and small molecules, such as enzymes and neurotransmitters. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of this compound in scientific research and medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has been synthesized for its potential use as a biological probe to study the interaction between proteins and small molecules. It has been shown to bind to the protein tubulin and disrupt its function, leading to the inhibition of microtubule formation. This compound has biochemical and physiological effects on cells, including the inhibition of cell division and growth in cancer cells and anti-inflammatory effects. While this compound has potential as a tool for scientific research and medicine, further research is needed to fully understand its potential and limitations.

Scientific Research Applications

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide has been used as a biological probe to study the interaction between proteins and small molecules. It has been shown to bind to the protein tubulin, which is involved in the formation of microtubules. This compound has also been used to study the interaction between proteins and other small molecules, such as DNA and RNA.

properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-4-13-22-21(26)19(14-15-5-11-18(29-2)12-6-15)23-20(25)16-7-9-17(10-8-16)24(27)28/h5-12,14H,3-4,13H2,1-2H3,(H,22,26)(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQISHLFSOOIX-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide
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